5-bromo-N-(3,5-dimethylphenyl)-4-methoxypyrimidin-2-amine
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Overview
Description
5-bromo-N-(3,5-dimethylphenyl)-4-methoxypyrimidin-2-amine is a heterocyclic compound that contains a pyrimidine ring substituted with bromine, methoxy, and aniline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3,5-dimethylphenyl)-4-methoxypyrimidin-2-amine typically involves the following steps:
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a base such as sodium methoxide.
Amination: The final step involves the coupling of the brominated and methoxylated pyrimidine with 3,5-dimethylaniline under conditions such as palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) in the presence of a base like potassium carbonate and a solvent like toluene
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(3,5-dimethylphenyl)-4-methoxypyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide, thiols, or amines in solvents like ethanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminated pyrimidine derivative, while a Suzuki-Miyaura coupling could produce a biaryl compound.
Scientific Research Applications
5-bromo-N-(3,5-dimethylphenyl)-4-methoxypyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-bromo-N-(3,5-dimethylphenyl)-4-methoxypyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require further experimental studies to elucidate .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenecarboxamide
- 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide
- 5-bromo-2-methylpyridin-3-amine
Uniqueness
5-bromo-N-(3,5-dimethylphenyl)-4-methoxypyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C13H14BrN3O |
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Molecular Weight |
308.17 g/mol |
IUPAC Name |
5-bromo-N-(3,5-dimethylphenyl)-4-methoxypyrimidin-2-amine |
InChI |
InChI=1S/C13H14BrN3O/c1-8-4-9(2)6-10(5-8)16-13-15-7-11(14)12(17-13)18-3/h4-7H,1-3H3,(H,15,16,17) |
InChI Key |
UDGZHZHDUKWLEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC=C(C(=N2)OC)Br)C |
Origin of Product |
United States |
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